2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide
描述
2-(3-Benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide is a synthetic small molecule featuring a 1,3,8-triazaspiro[4.5]decane core. This scaffold is characterized by a spirocyclic system with two fused rings: a piperidine and a diketopiperazine. The compound is distinguished by a benzyl group at position 3, a 2-fluorophenyl acetamide moiety at position 8, and dual ketone groups at positions 2 and 2.
属性
IUPAC Name |
2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c23-17-8-4-5-9-18(17)24-19(28)15-26-12-10-22(11-13-26)20(29)27(21(30)25-22)14-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,24,28)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUDSCSODLZBES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)CC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide is a notable member of the triazaspiro compound family, recognized for its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 356.38 g/mol. The compound features a spirocyclic structure that contributes to its stability and reactivity in biological systems.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition :
- Modulation of Signaling Pathways :
- Antimicrobial Activity :
Biological Activity Overview
The following table summarizes key biological activities associated with the compound:
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of this compound:
- Study on Erythropoiesis : A study demonstrated that the inhibition of PHD by the compound resulted in increased erythropoietin production under hypoxic conditions, suggesting its potential therapeutic application in anemia treatment .
- Antimicrobial Evaluation : In vitro tests showed that the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
- Cancer Research : Another study explored the effects of the compound on cancer cell lines, revealing that it could induce apoptosis in certain types of cancer cells through modulation of signaling pathways associated with cell survival.
相似化合物的比较
Structural Comparison with Similar Compounds
The 1,3,8-triazaspiro[4.5]decane scaffold is highly modular, allowing for variations in substituents that influence target selectivity and potency. Below is a systematic comparison with structurally related compounds:
Modifications at Position 3
- Benzyl Group (Target Compound) : The 3-benzyl substituent may enhance lipophilicity and π-π stacking interactions with hydrophobic binding pockets.
- 4-Chlorophenyl/4-Fluorophenyl : Compounds like 2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide introduce halogenated aryl groups, which can improve metabolic stability and target engagement .
Modifications at Position 8
- Trifluoroethyl/Naphthamide : Analogs such as 2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2,2,2-trifluoroethyl)acetamide () and N-(1-(1-(3,4-difluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)propan-2-yl)-2-naphthamide () use bulkier substituents, which may alter steric interactions and solubility .
- Quinoline-3-carboxamide: N-{2-[4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decan-8-yl]ethyl}quinoline-3-carboxamide () incorporates a heteroaromatic system, likely targeting enzymes with extended hydrophobic pockets .
Modifications in the Spirocyclic Core
- Diketopiperazine vs. Mono-Ketone: The target compound’s 2,4-dioxo groups contrast with mono-ketone analogs (e.g., 4-oxo derivatives in ). Diketopiperazines may enforce conformational rigidity, affecting binding kinetics .
Kinase Inhibition
- DDR1 Inhibitors : Analogs such as 2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2,2,2-trifluoroethyl)acetamide () show antifibrotic activity by inhibiting DDR1, a collagen-activated kinase implicated in renal fibrosis .
- KRAS-PDEd Inhibitors : Derivatives like N-(2-fluorobenzyl)-4-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenylbutanamide () target KRAS-PDEd, demonstrating efficacy in patient-derived tumor models .
- Phospholipase D2 (PLD2): Halogenated benzamides (e.g., N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide) exhibit isoform-selective PLD2 inhibition, relevant in immune signaling and cancer .
Antibacterial Activity
- Mycobacterial Lipoamide Dehydrogenase (Lpd) : Compound 5 (), featuring a dichlorophenethyl and dimethoxybenzoyl group, selectively inhibits Mtb Lpd, validated by co-crystallization studies .
Characterization Techniques
- NMR/HRMS : Standard for confirming structure and purity (e.g., ).
- LC-MS : Used to assess purity and retention times (e.g., ).
Pharmacological and Physicochemical Properties
Molecular Properties
Selectivity and Optimization
常见问题
Q. Q1. What are the established synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, starting with the formation of the spiro[4.5]decane core. A common approach includes:
- Cyclization : Using reagents like POCl₃ to form the spiro ring system, as seen in analogous triazaspiro compounds .
- Acetamide Coupling : Reacting the spiro intermediate with 2-fluoroaniline derivatives via nucleophilic substitution or amide bond formation .
- Purification : Chromatography (e.g., silica gel) or recrystallization to isolate the final product.
Key intermediates include the benzyl-protected spiro precursor and the fluorophenyl acetamide derivative.
Q. Q2. What spectroscopic techniques are critical for structural validation?
- NMR : ¹H/¹³C NMR confirms substituent positions and spiro connectivity. For example, the benzyl group’s aromatic protons appear as distinct multiplets in δ 7.2–7.4 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 438.18).
- IR : Peaks near 1680–1700 cm⁻¹ confirm carbonyl groups (dioxo and acetamide) .
Advanced Synthesis and Optimization
Q. Q3. How can Design of Experiments (DoE) optimize reaction yield and purity?
Statistical DoE methods, such as factorial designs, help identify critical parameters (e.g., temperature, stoichiometry). For example:
Q. Q4. What computational tools aid in predicting reaction pathways?
Quantum chemical calculations (e.g., DFT) model transition states for cyclization steps. The ICReDD framework integrates computational reaction path searches with experimental validation, reducing trial-and-error cycles .
Structural and Mechanistic Analysis
Q. Q5. How is X-ray crystallography used to resolve spiro conformation ambiguities?
Single-crystal X-ray data (e.g., CCDC entries) reveal bond angles and torsion angles critical for confirming the spiro geometry. For a related compound, key parameters include:
- Spiro C-N bond length : 1.47 Å .
- Dihedral angle between benzyl and fluorophenyl groups: 85.2°, indicating orthogonal orientation .
Q. Q6. How to address contradictions in spectroscopic vs. crystallographic data?
Discrepancies between NMR-derived conformers and crystallographic data may arise from solution vs. solid-state dynamics. Hybrid approaches, such as variable-temperature NMR or MD simulations, reconcile these differences .
Biological Evaluation
Q. Q7. What in vitro assays are suitable for preliminary activity screening?
- Kinase Inhibition : Assays targeting kinases (e.g., EGFR or Aurora B) using fluorescence polarization.
- Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ values reported for analogous acetamide derivatives range from 2–10 µM) .
Q. Q8. How to design structure-activity relationship (SAR) studies for this compound?
- Modifications : Vary substituents on the benzyl (e.g., electron-withdrawing groups) or fluorophenyl group.
- Pharmacophore Mapping : Identify critical H-bond acceptors (dioxo groups) and hydrophobic regions (spiro core) using molecular docking .
Analytical and Purity Challenges
Q. Q9. What HPLC methods ensure purity for pharmacological studies?
Q. Q10. How to troubleshoot impurities from residual solvents or byproducts?
- Headspace GC-MS : Detects volatile residues (e.g., DMF).
- Preparative TLC : Isolate byproducts for structural elucidation via LC-MS/MS .
Computational and Data-Driven Approaches
Q. Q11. Can machine learning predict synthetic feasibility?
Yes. Models trained on reaction databases (e.g., Reaxys) prioritize routes with high atom economy and low risk of side reactions. For example, random forest algorithms predict POCl₃-mediated cyclization success rates >85% .
Q. Q12. How to validate docking poses for target binding?
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability.
- MM-PBSA Calculations : Estimate binding free energy (ΔG < -8 kcal/mol suggests strong affinity) .
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